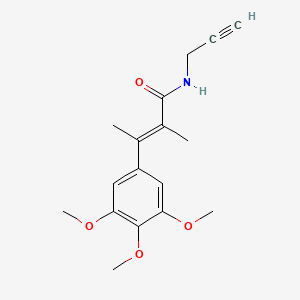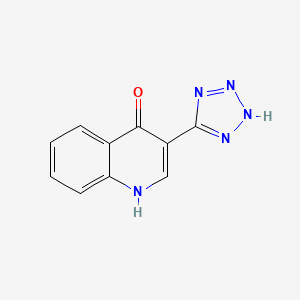
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- is a compound that combines the structural features of quinolinone and tetrazole Quinolinone is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- typically involves the formation of the tetrazole ring followed by its attachment to the quinolinone structure. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . Another approach involves the reaction of alcohols and aldehydes with isocyanides . These methods are known for their high yields and relatively simple reaction conditions.
Industrial Production Methods: Industrial production of tetrazole derivatives, including 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)-, often employs eco-friendly approaches. These methods may use water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve good to excellent yields . The use of heterogeneous catalysts, such as FeCl3-SiO2, has also been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring is known to react with acidic materials and strong oxidizers, such as acidic chloride and anhydrides, to liberate corrosive and toxic gases . It can also undergo exothermic reactions with reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include triethyl orthoformate, sodium azide, alcohols, aldehydes, and isocyanides . The reactions are typically carried out under moderate conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Major Products: The major products formed from the reactions of 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- depend on the specific reaction conditions and reagents used. For example, reactions with strong oxidizers may produce various oxidized derivatives, while reactions with reducing agents may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The compound’s unique structure also makes it valuable in industrial applications, such as the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring’s electron density and ability to stabilize negative charges through delocalization play a crucial role in its activity . This stabilization allows the compound to interact effectively with various enzymes and receptors, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- include other tetrazole derivatives, such as 5-phenyltetrazole and 4-(1H-tetrazol-5-yl)benzaldehyde . These compounds share the tetrazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 4(1H)-Quinolinone, 3-(2H-tetrazol-5-yl)- apart from other similar compounds is its combination of the quinolinone and tetrazole structures. The presence of the quinolinone ring enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
58044-00-1 |
|---|---|
Molekularformel |
C10H7N5O |
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-9-6-3-1-2-4-8(6)11-5-7(9)10-12-14-15-13-10/h1-5H,(H,11,16)(H,12,13,14,15) |
InChI-Schlüssel |
BIMDWYPWZNTWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


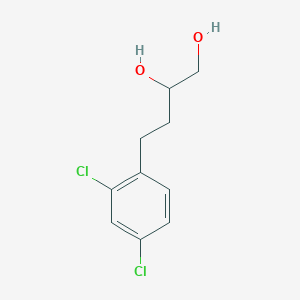

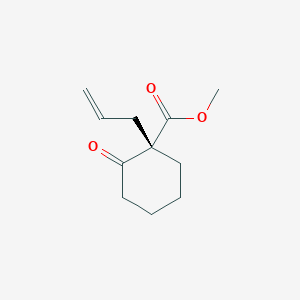
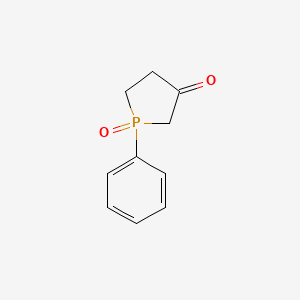
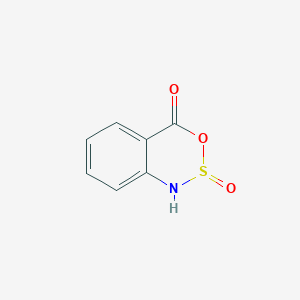
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
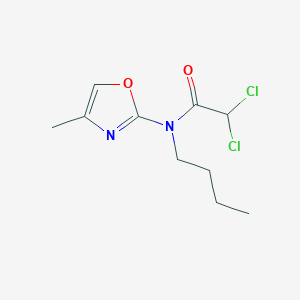
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
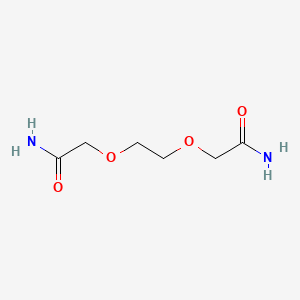
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)

